N-Formyl-Nle-Leu-Phe

Descripción

Historical Context of N-Formyl Peptide Discovery and Significance

The journey to understanding the role of N-formyl peptides in biological systems is rooted in early investigations into the directed migration of immune cells, a process known as chemotaxis. wikipedia.org

Early Observations of Leukocyte Chemotaxis and Bacterial Filtrates

Initial studies observed that leukocytes, a cornerstone of the innate immune system, migrate towards sites of bacterial infection. wikipedia.org This directed movement was found to be triggered by soluble factors released by the bacteria themselves. researchgate.net Researchers noted that culture filtrates from various bacteria, including Escherichia coli, contained potent substances that could attract these immune cells. nih.govnih.gov This phenomenon, where cells move in response to a chemical stimulus, laid the groundwork for identifying the specific molecules responsible for this crucial aspect of the inflammatory response. wikipedia.org

Role of N-Formyl-Nle-Leu-Phe as a Prototypical Formyl Peptide Receptor Agonist

This compound, a synthetic analog of the bacterial peptide fMLF, serves as a quintessential agonist for the formyl peptide receptor (FPR) family. medchemexpress.commedchemexpress.com Agonists are molecules that bind to and activate a receptor. The substitution of methionine with norleucine (Nle) in this peptide enhances its stability without significantly altering its biological activity, making it a valuable tool in research.

The high potency and specificity of formylated peptides for inducing neutrophil responses, such as chemotaxis and the release of lysosomal enzymes, strongly suggested the existence of a dedicated receptor system. nih.govwikipedia.org This was confirmed through binding studies using radiolabeled or fluorescently-labeled ligands like this compound-Nle-Tyr-Lys, which demonstrated specific and saturable binding sites on neutrophils. nih.govresearchgate.netnih.gov These receptors, now known as formyl peptide receptors (FPRs), are G protein-coupled receptors that play a crucial role in mediating the cellular responses to N-formylated peptides. frontiersin.orgmdpi.com

The interaction of this compound and similar peptides with FPRs, particularly FPR1, initiates a cascade of intracellular signaling events. frontiersin.orgebi.ac.uk This activation leads to various cellular functions critical for the innate immune response. wikipedia.orgebi.ac.uk

Table 1: Key Formyl Peptide Receptor Agonists and Their Significance

| Agonist | Significance |

| N-formylmethionyl-leucyl-phenylalanine (fMLF) | A potent, naturally occurring chemoattractant from bacteria. nih.govnih.gov |

| This compound | A stable, synthetic analog of fMLF used extensively in research. medchemexpress.com |

| This compound-Nle-Tyr-Lys (fNLFNYK) | A fluorescently labeled FPR ligand used in binding and uptake studies. researchgate.netnih.gov |

Overview of this compound in Innate Immunity and Inflammatory Processes

This compound and other N-formylated peptides are integral to the innate immune system's ability to recognize and respond to bacterial infections and tissue damage. wikipedia.orgebi.ac.uk The release of these peptides, either from bacteria or from damaged mitochondria within the host's own cells, acts as a "find-me" signal. wikipedia.orgnih.gov This signal recruits phagocytic leukocytes, such as neutrophils and macrophages, to the site of injury or infection. frontiersin.orgpnas.orgnih.gov

Upon binding to FPRs on these immune cells, this compound triggers a range of pro-inflammatory responses, including:

Chemotaxis: The directed migration of cells towards the source of the peptide. mdpi.comaai.org

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules. nih.gov

Superoxide (B77818) Production: The generation of reactive oxygen species to kill invading pathogens. mdpi.comnih.gov

Phagocytosis: The engulfment and destruction of bacteria and cellular debris. wikipedia.org

These actions are fundamental to the initial line of defense against pathogens and the subsequent resolution of inflammation and tissue repair. frontiersin.orgwikipedia.org The study of this compound has been instrumental in elucidating the molecular mechanisms that govern these critical processes in innate immunity. wikipedia.org Beyond the immune system, the expression of FPRs in various non-myeloid tissues, including the nervous system, suggests broader physiological and pathophysiological roles for these peptides and their receptors. nih.govresearchgate.net

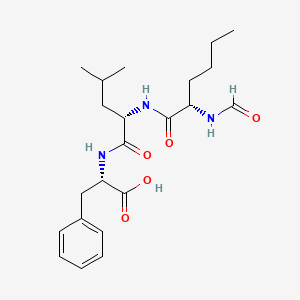

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPUQLFXFVLCID-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977427 | |

| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61864-82-2 | |

| Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of N Formyl Nle Leu Phe Action

Interaction of N-Formyl-Nle-Leu-Phe with Formyl Peptide Receptors (FPRs)

The biological activities of this compound are initiated by its binding to a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs). frontiersin.org This interaction is the first step in a complex signaling cascade that governs cellular responses to this chemoattractant.

Characterization of FPR1 as the Primary Receptor for this compound and Related Formyl Peptides

Formyl Peptide Receptor 1 (FPR1) is firmly established as the primary, high-affinity receptor for N-formyl peptides, including the prototypical N-formyl-methionyl-leucyl-phenylalanine (fMLF) and the potent synthetic analog this compound. frontiersin.orgwikipedia.org FPRs are a group of G protein-coupled receptors that are crucial in mediating the innate immune system's response to bacterial infections and tissue damage. wikipedia.orgmdpi.com These receptors recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from the mitochondria of damaged host cells. mdpi.com

In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3. frontiersin.org FPR1, the first to be discovered, binds to a variety of short formylpeptides with high affinity. frontiersin.org While FPR2 can also recognize formyl peptides, it generally does so with a lower affinity compared to FPR1. mdpi.com FPR3, on the other hand, has not been shown to be a receptor for bacterial or mitochondrial formyl peptides. mdpi.com The specificity of this compound and related peptides for FPR1 underscores the receptor's role as a key sensor for these pro-inflammatory signals. wikipedia.orgmdpi.com

Ligand Binding Dynamics and Receptor Affinity for this compound

The interaction between this compound and FPR1 is characterized by high affinity and complex binding dynamics. Studies using a fluoresceinated analog, this compound-Nle-Tyr-Lys-fluorescein, have provided detailed insights into these dynamics. The dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a strong binding affinity. nih.gov Specifically, the Kd for the interaction of a fluoresceinated N-formyl hexapeptide with its receptors on human neutrophils was found to be approximately 0.6 ± 0.2 nM. nih.gov

The kinetics of this interaction are temperature-dependent. The association rate constant increases with temperature, ranging from approximately 3 x 10⁸ M⁻¹ min⁻¹ at 4°C to about 10⁹ M⁻¹ min⁻¹ at 37°C. nih.gov The dissociation of the ligand from the receptor is a heterogeneous process. After short periods of association, the ligand dissociates relatively quickly, but after longer incubation times, the dissociation rate slows significantly, suggesting that the ligand-receptor complex undergoes a conformational change that increases its stability. nih.gov This change in affinity may be crucial for sustained cellular activation. nih.gov

Table 1: Ligand Binding Parameters for this compound Analogs

| Ligand | Receptor/Cell Type | Affinity (Kd/pKd) | Reference |

|---|---|---|---|

| This compound-Nle-Tyr-Lys-fluorescein | Human Neutrophils | ~0.6 nM | nih.gov |

| This compound-Nle-Tyr-Lys | FPR1 | pKd = 9.22 | nih.gov |

Receptor Expression, Localization, and Regulation in Immune Cells

FPR1 is predominantly expressed on the surface of various immune cells, most notably phagocytic leukocytes such as neutrophils. wikipedia.org This expression pattern is consistent with its primary function in directing these cells to sites of infection and inflammation. wikipedia.org On a resting neutrophil, it is estimated that there are approximately 53,000 ± 13,000 formyl peptide receptors on the cell surface. nih.gov

Beyond its prominent expression on immune cells, FPR1 has also been detected in non-myeloid cells, including liver sinusoidal endothelial cells (LSECs) and hepatocytes, indicating a broader role in physiological and pathological processes. plos.org The localization of FPR1 is not static. While it is found on the cell surface, studies have shown that it can be localized within specific microdomains of the plasma membrane. For instance, in neutrophils, FPR is predominantly found in non-raft fractions of the plasma membrane, in contrast to other chemotactic receptors like the leukotriene B4 receptor (BLT-1) which is located within lipid rafts. aai.org This differential localization suggests a mechanism for the spatial organization of chemotactic signaling. aai.org

The expression and function of FPR1 are subject to regulation. For example, upon ligand binding, the receptor can be desensitized, a process that involves phosphorylation of the receptor and leads to a decrease in its responsiveness to subsequent stimulation. frontiersin.org

Receptor Internalization and Trafficking Induced by this compound

Binding of this compound to FPR1 triggers a rapid internalization of the receptor-ligand complex. nih.govrsc.org This process is a key mechanism for signal termination and receptor downregulation. At 37°C, internalization begins after a short latency period of about 20-30 seconds, with an initial rate of approximately 24% of the occupied receptors being internalized per minute. nih.gov This internalization is blocked at lower temperatures, such as 4°C. nih.gov

The internalized receptors are trafficked within the cell. Live-cell imaging has shown that upon stimulation, FPR1 rapidly clusters and redistributes to the trailing edge of migrating neutrophils, where it is internalized and then directionally trafficked towards the front of the cell. nih.gov This polarized trafficking is dependent on CDC42 and actin. nih.gov While arrestins are not required for the internalization of FPRs, they are necessary for the recycling of the internalized receptors back to the cell surface. frontiersin.org The process of receptor internalization is crucial for regulating the cell's sensitivity to chemoattractants and for maintaining a directional response during chemotaxis.

Lateral Mobility and Clustering of Formyl Peptide Receptors upon this compound Binding

Upon binding of an agonist like this compound, FPR1 undergoes significant changes in its lateral mobility and distribution within the plasma membrane. nih.govnih.gov Studies using fluorescence recovery after photobleaching (FRAP) have shown that while the diffusion coefficient of agonist-labeled receptors is similar to that of antagonist-labeled receptors (approximately 5 x 10⁻¹⁰ cm²/s), the fraction of mobile receptors is significantly lower for the agonist-bound state (around 40%) compared to the antagonist-bound state (around 60%). nih.govnih.govsemanticscholar.org This indicates that agonist binding leads to a partial immobilization of the receptors.

Confocal microscopy has revealed that this immobilization is accompanied by the clustering or aggregation of agonist-occupied receptors in the plane of the neutrophil plasma membrane. nih.govnih.gov This clustering occurs before the receptors are internalized. nih.govnih.govsemanticscholar.org The formation of these receptor clusters is thought to be a critical step in signal transduction, potentially facilitating interactions with downstream signaling molecules. The process of receptor aggregation and immobilization appears to be influenced by the cytoskeleton, as treatment with cytochalasin, a cytoskeleton-disrupting agent, can affect this process. nih.govnih.gov

Intracellular Signaling Pathways Activated by this compound

The binding of this compound to FPR1 initiates a cascade of intracellular signaling events that are mediated by heterotrimeric G proteins. frontiersin.org FPR1 is coupled to the inhibitory G protein subfamily (Gi), as evidenced by the abrogation of cellular responses following treatment with pertussis toxin. frontiersin.org

Upon receptor activation, the G protein dissociates into its α and βγ subunits, both of which can trigger distinct downstream signaling pathways. frontiersin.org The βγ subunit activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). frontiersin.org These events are crucial for cellular responses such as degranulation and the production of superoxide (B77818). frontiersin.org The βγ subunit also activates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is essential for cell chemotaxis and superoxide generation. frontiersin.orgaai.org

The α subunit of the G protein regulates the Ras superfamily of small GTPases. frontiersin.org Furthermore, the activation of FPR1 leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. aai.orgnih.govacs.org These signaling pathways ultimately orchestrate the various functional responses of the cell to this compound, such as chemotaxis, degranulation, and the production of reactive oxygen species. frontiersin.orgacs.org

Table 2: Key Signaling Molecules Activated by this compound

| Signaling Molecule | Upstream Activator | Downstream Effects | Reference |

|---|---|---|---|

| Gαi | FPR1 | Regulation of Ras superfamily | frontiersin.org |

| Gβγ | FPR1 | Activation of PLC and PI3K/Akt | frontiersin.org |

| Phospholipase C (PLC) | Gβγ | Calcium mobilization, PKC activation | frontiersin.org |

| PI3K/Akt | Gβγ | Chemotaxis, superoxide production | frontiersin.orgaai.org |

| ERK1/2 | FPR1 signaling cascade | Cellular activation | aai.orgacs.org |

| p38 MAPK | FPR1 signaling cascade | Cellular activation | nih.gov |

G Protein-Coupled Receptor (GPCR) Signaling Transduction

This compound exerts its biological effects primarily through interaction with Formyl Peptide Receptors (FPRs), which are members of the G protein-coupled receptor (GPCR) superfamily. aai.orggenscript.com Specifically, this compound and its analogue, this compound-Nle-Tyr-Lys, are potent agonists for FPR1. nih.govmedchemexpress.com The binding of these N-formylated peptides to FPR1 initiates a cascade of intracellular signaling events. vulcanchem.com This process begins with the activation of pertussis toxin-sensitive G proteins, indicating the involvement of Gαi subunits. aai.orgnih.gov

The interaction between the N-formyl group of the peptide and the receptor is a key determinant of agonist potency. nih.gov Upon ligand binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated G protein. This leads to the dissociation of the G protein into its α and βγ subunits, which then go on to activate downstream effector molecules. This signaling cascade is fundamental to the role of FPR1 in mediating immune cell responses to bacterial and mitochondrial-derived peptides. aai.orgwikipedia.org

Regulation of Intracellular Calcium Homeostasis

A hallmark of this compound action is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.gov This response is a critical component of the signaling cascade that leads to various cellular functions. The elevation of intracellular calcium is biphasic, involving both the release of calcium from intracellular stores and the influx of extracellular calcium across the plasma membrane. nih.gov

The initial phase is mediated by the G protein-coupled activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). vulcanchem.commedchemexpress.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. medchemexpress.com This is followed by an influx of extracellular calcium through receptor-operated calcium channels in the plasma membrane. nih.gov Studies have shown that this calcium influx is not dependent on voltage-gated calcium channels. nih.gov The sustained elevation of intracellular calcium is crucial for the full activation of downstream cellular responses. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38 MAPK, JNK)

The signaling cascade initiated by this compound also involves the activation of several Mitogen-Activated Protein Kinase (MAPK) pathways. vulcanchem.com These include the Extracellular signal-Regulated Kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways. Activation of these kinases is essential for transmitting the signal from the cell surface to the nucleus, leading to changes in gene expression and cellular function.

Research has demonstrated that stimulation of neutrophils with N-formyl peptides leads to the rapid tyrosine phosphorylation and activation of p38 MAPK. nih.gov This activation is partially dependent on both protein kinase C (PKC) and intracellular calcium transients. nih.gov Similarly, the ERK1/2 pathway is activated upon this compound stimulation. aai.orgaai.org The activation of these MAPK pathways plays a crucial role in mediating cellular responses such as chemotaxis and the production of reactive oxygen species.

Phosphoinositide 3-Kinase (PI3K) Pathway Involvement

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling route engaged by this compound. The activation of PI3K is a key event downstream of FPR1 engagement. acs.org Studies using PI3K inhibitors, such as wortmannin (B1684655), have shown that this pathway is involved in mediating several cellular responses to N-formylated peptides. nih.gov

The PI3K pathway contributes to the activation of downstream effectors, including the protein kinase Akt (also known as Protein Kinase B). aai.orgnih.gov This pathway is implicated in a variety of cellular processes, including cell survival, proliferation, and migration. In the context of this compound signaling, the PI3K pathway is particularly important for regulating leukocyte chemotaxis.

Metabolic Reprogramming and Oscillatory Patterns in Response to this compound

Recent research has indicated that cellular responses to this compound extend to the modulation of cellular metabolism. Exposure of neutrophils to this chemotactic peptide can induce metabolic reprogramming, characterized by changes in key metabolic pathways. For instance, N-Formyl-Met-Leu-Phe has been shown to induce a metabolic burst in macrophages, which includes an increased respiratory rate.

Furthermore, studies have observed oscillatory patterns in intracellular metabolites, such as NAD(P)H, in response to N-formyl peptide receptor agonists. pnas.org These metabolic oscillations may function as intracellular signals, contributing to the complex temporal and spatial regulation of cellular responses. pnas.org When neutrophils are exposed to a gradient of N-Formyl-Met-Leu-Phe, their metabolic patterns can be locally perturbed and reoriented, suggesting a link between extracellular chemotactic cues and intracellular metabolic dynamics. pnas.org

Downstream Cellular Responses Mediated by this compound

The activation of the aforementioned signaling pathways culminates in a variety of downstream cellular responses that are central to the function of leukocytes in the innate immune system. genscript.comvulcanchem.comnih.gov

Directed Cell Migration (Chemotaxis) of Leukocytes

One of the most prominent and well-studied cellular responses to this compound is chemotaxis, the directed migration of leukocytes towards a chemical gradient. nih.govmedchemexpress.comvulcanchem.comnih.govacs.org This process is fundamental for the recruitment of neutrophils and other phagocytic cells to sites of bacterial infection or tissue injury. wikipedia.org

The ability of this compound to induce chemotaxis is highly potent, with an EC50 in the nanomolar range for human neutrophils. vulcanchem.com The binding of the peptide to FPR1 on the leukocyte surface allows the cell to sense the direction of the chemoattractant gradient and polarize its cytoskeleton to move towards the source. vulcanchem.com This directed movement is a critical first step in the elimination of pathogens.

Interactive Data Table: Key Signaling Events and Cellular Responses to this compound

| Mechanism | Key Molecules/Pathways Involved | Primary Cellular Outcome | Supporting Evidence |

| GPCR Signaling | Formyl Peptide Receptor 1 (FPR1), Gαi proteins | Initiation of intracellular signal transduction | Pertussis toxin sensitivity aai.orgnih.gov |

| Calcium Homeostasis | Phospholipase C (PLC), IP3, ER calcium stores, Receptor-operated calcium channels | Transient increase in cytosolic Ca2+ | Biphasic Ca2+ response nih.gov |

| MAPK Activation | ERK1/2, p38 MAPK, JNK | Regulation of gene expression and cellular function | Phosphorylation of MAPK proteins nih.gov |

| PI3K Pathway | Phosphoinositide 3-Kinase (PI3K), Akt | Regulation of cell survival and migration | Inhibition by wortmannin nih.gov |

| Metabolic Reprogramming | NAD(P)H oscillations | Modulation of cellular energy and signaling | Observed metabolic waves pnas.org |

| Chemotaxis | Cytoskeletal rearrangement | Directed migration of leukocytes | Potent chemoattractant activity nih.govvulcanchem.com |

Cellular Adhesion and Aggregation Mechanisms

The activation of neutrophils by this compound and its analogs initiates a rapid and transient aggregation of these cells. This process is a critical early event in the inflammatory response, facilitating the localization of neutrophils at sites of infection.

Studies using a fluoresceinated analog, this compound-Nle-Tyr-Lys, have shown that neutrophil aggregation is a multi-phasic event. capes.gov.brrupress.orgnih.gov A rapid initial phase of aggregation occurs within the first 30 to 60 seconds of stimulation, characterized by a high rate of aggregate formation and a low rate of disaggregation. capes.gov.brrupress.orgnih.gov This is followed by a plateau phase lasting up to 2.5 minutes, where the aggregation rate significantly decreases. capes.gov.brrupress.orgnih.gov Finally, a disaggregation phase predominates, where the rate of aggregate breakup increases four to five-fold. capes.gov.brrupress.orgnih.gov

This aggregation is mediated by the Leu-CAM (leukocyte cell adhesion molecule) superfamily of adhesive molecules. capes.gov.brrupress.orgnih.gov Specifically, the β2 integrin (CD18) plays a crucial role. nih.govaai.org Binding of the N-formyl peptide to its receptor triggers signals through pertussis toxin-sensitive G proteins, leading to the activation of these integrins and subsequent cell-to-cell adhesion. nih.govaai.org Interestingly, this induced adhesion does not necessarily involve a change in the surface expression of the adhesion molecules themselves but rather an increase in their adhesive activity. nih.govaai.org

Table 1: Kinetics of Neutrophil Aggregation Induced by this compound-Nle-Tyr-Lys

| Phase | Duration | Aggregation Rate | Disaggregation Rate |

|---|---|---|---|

| Initial Phase | 30-60 seconds | Highest | Smallest |

| Plateau Phase | Up to 2.5 minutes | Nearly an order of magnitude less than the initial phase | Did not change significantly |

| Disaggregation Phase | 2-3 minutes | Four to fivefold increase | Predominates |

Data sourced from studies modeling the kinetics of neutrophil aggregation. capes.gov.brrupress.orgnih.gov

Lysosomal Enzyme Secretion and Degranulation

Following activation by N-formylated peptides, neutrophils release the contents of their intracellular granules, a process known as degranulation. nih.gov This releases a potent arsenal (B13267) of antimicrobial proteins and enzymes, such as elastase and myeloperoxidase, which are critical for killing pathogens and modulating the inflammatory environment. acs.org

The potency of N-formylated peptides in inducing degranulation is concentration-dependent. For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLF), a closely related and potent analog, stimulates lysosomal enzyme release with an ED50 of 3.2 ± 0.8 × 10⁻¹⁰ M. nih.gov Replacing the methionine with norleucine, as in this compound, only slightly impairs this potency. nih.gov

Studies have shown that treatment of neutrophils with chemoattractant hexapeptides like this compound-nle-tyr-leu, particularly in combination with cytochalasin B, can stimulate significant enzyme release. researchgate.net This process is a key component of the neutrophil's effector functions in response to bacterial signals. acs.orgkarger.com The release of these granular contents not only aids in direct pathogen elimination but also contributes to the modification of the surrounding tissue matrix.

Generation of Reactive Oxygen Species (Oxidative Burst)

A hallmark of neutrophil activation by N-formylated peptides is the "oxidative burst," a rapid production and release of reactive oxygen species (ROS), primarily superoxide anions (O₂⁻). nih.govfrontiersin.org This process is a crucial microbicidal mechanism, as ROS are highly toxic to pathogens. acs.orgfrontiersin.org

The binding of ligands like this compound and its analogs to formyl peptide receptors (FPRs) initiates intracellular signaling pathways that lead to the assembly and activation of the NADPH oxidase enzyme complex. frontiersin.org This enzyme is responsible for the production of superoxide. nih.gov While N-formylated peptides can trigger low levels of ROS production on their own, they can also "prime" neutrophils for a more robust response to subsequent stimuli. frontiersin.org

The signaling cascade involves the dissociation of G protein subunits upon receptor binding. frontiersin.org These subunits, in turn, activate downstream effectors like phospholipase C and PI3-kinase, leading to the generation of second messengers that orchestrate the assembly of the NADPH oxidase complex. frontiersin.org Studies using fluorescent analogs such as this compound-Nle-Tyr-Lys have been instrumental in elucidating these pathways. nih.govmdpi.com

Table 2: Inhibition of Superoxide Anion Generation by Various Compounds in fMLF-activated Neutrophils

| Compound | IC₅₀ (μM) |

|---|---|

| Compound 10 | 0.33 ± 0.03 |

| Compound 11 | 0.29 ± 0.04 |

| Compound 12 | 0.40 ± 0.20 |

| Compound 21 | 0.65 ± 0.12 |

Data from a study on pyrazolidinone carboxamide derivatives as inhibitors of FPR1. acs.org

Cytoskeletal Reorganization, including Actin Polymerization

Directional movement (chemotaxis) and phagocytosis by neutrophils are fundamentally dependent on the dynamic reorganization of the actin cytoskeleton. aai.org N-formylated peptides are potent inducers of actin polymerization, a process that drives the formation of lamellipodia and other cellular protrusions necessary for cell migration. nih.govsemanticscholar.org

Upon ligation of the N-formyl peptide receptor, a signaling cascade is initiated that leads to rapid changes in the actin cytoskeleton. nih.gov This involves G-protein-mediated activation of the small GTPase Rac and class Ia phosphoinositide 3-kinases (PI 3-kinases). nih.gov Studies using fluoresceinated this compound-nle-tyr-lys (FLPEP) have shown that the resulting filamentous actin polymerization has similar dose-response characteristics to that of intact cells. nih.govaai.org

Interestingly, while actin polymerization is crucial for many neutrophil functions, some processes, like the initial internalization of the receptor-ligand complex, appear to occur independently of it. nih.govaai.org The interaction between the activated receptor and the cytoskeleton is complex, with evidence suggesting that this association may also serve as a mechanism to shut off the signal before the receptor is internalized. semanticscholar.org

Structure Activity Relationships Sar of N Formyl Nle Leu Phe and Its Analogues

Influence of the N-Formyl Moiety on Receptor Agonism

The N-terminal formyl group is a critical determinant for the potent agonist activity of chemotactic peptides at the formyl peptide receptor 1 (FPR1). nih.govmdpi.com Research consistently demonstrates that this moiety is essential for optimal biological activity. researchgate.net The presence of the N-formyl group on the nitrogen atom of the N-terminal amino acid (norleucine in this case, or methionine in the prototypical fMet-Leu-Phe) is a key feature recognized by the receptor. mdpi.comnih.gov

Studies comparing formylated peptides with their non-formylated counterparts reveal a dramatic difference in potency. Peptides lacking the N-formyl group, such as Met-Leu-Phe, exhibit a reduction in biological activity by two to five orders of magnitude. nih.gov For example, the removal of the formyl group from CHO-Met-Leu-Phe-OH results in an approximately 5000-fold loss of chemotactic potency. researchgate.net While the formyl group is not an absolute requirement for binding, as some non-formylated peptides with five or more amino acids can activate FPR1, it is crucial for the high-affinity interaction and potent agonism characteristic of peptides like fNle-Leu-Phe. nih.govnih.gov This underscores the N-formyl group's role as a primary recognition element for initiating the signal transduction cascade that leads to cellular responses like chemotaxis and superoxide (B77818) generation. mdpi.comresearchgate.net

Positional and Stereochemical Requirements for Biological Activity

The specific sequence and stereochemistry of the amino acids in N-Formyl-Nle-Leu-Phe are fundamental to its high biological activity. Each residue plays a distinct role in the peptide's interaction with the binding pocket of the formyl peptide receptor.

The prototypical and highly potent chemotactic peptide is N-Formyl-Met-Leu-Phe (fMLP or fMLF). wikipedia.orgwikipedia.org In this compound, the N-terminal methionine (Met) is replaced by its isosteric analogue, norleucine (Nle). Both Met and Nle are nonpolar amino acids with unbranched side chains of similar size, contributing to the hydrophobicity that is important for activity in this position. researchgate.net

The primary advantage of substituting Met with Nle is the enhanced chemical stability of the peptide. vulcanchem.com The sulfur-containing side chain of methionine is susceptible to oxidation, which can lead to a loss of biological activity. vulcanchem.com Replacing it with the stable alkyl side chain of norleucine eliminates this susceptibility, making fNle-Leu-Phe and its derivatives more robust for long-term studies and applications where stability is paramount. vulcanchem.com

In terms of biological potency, the substitution of Met with Nle results in only a slight impairment of activity. nih.gov The Nle-containing analogue retains a very high affinity for the receptor and remains a potent agonist, capable of inducing chemotaxis and other cellular responses at nanomolar concentrations. nih.govnih.gov This indicates that while the sulfur atom of methionine contributes to optimal activity, the primary requirement for position 1 is a hydrophobic side chain of appropriate size and shape. researchgate.net

Table 1: Comparison of N-Terminal Residue Activity

| Peptide Analogue | Key Structural Difference | Relative Activity/Potency | Note |

|---|---|---|---|

| N-Formyl-Met-Leu-Phe | Prototypical peptide with Methionine | Optimal activity (ED₅₀ ~7 x 10⁻¹¹ M for chemotaxis) nih.govresearchgate.net | Highly potent but susceptible to oxidation. vulcanchem.com |

| N-Formyl-Nle-Leu-Phe | Methionine replaced by Norleucine | Slightly lower potency than Met analogue, but still highly active. nih.gov | More stable due to resistance to oxidation. vulcanchem.com |

| N-Formyl-Ethionine-Leu-Phe | Methionine replaced by Ethionine | Less active than Met analogue. researchgate.net | Demonstrates the specificity for the Met side chain structure. researchgate.net |

The second position in the chemotactic tripeptide, occupied by Leucine (B10760876) (Leu) in fNle-Leu-Phe, is crucial for maintaining high potency. Structure-activity studies have shown that this position requires a hydrophobic amino acid with a branched or linear aliphatic side chain. researchgate.net The hydrophobicity of this residue is a major determinant of biological activity. researchgate.net

The flexibility of the peptide backbone around this central residue is also considered important for adopting the correct conformation for receptor binding. researchgate.net Substitutions at this position with other hydrophobic residues can be well-tolerated, provided they fit within the receptor's binding pocket. For instance, analogues where Leu is replaced by other residues with hydrophobic side chains, such as methionine or isoleucine, often retain significant, though sometimes altered, activity. researchgate.net However, introducing conformationally constrained residues or those that disrupt the required backbone flexibility can lead to a significant loss of activity. researchgate.net This highlights the dual importance of side-chain hydrophobicity and conformational freedom at the central position for effective receptor agonism. researchgate.netnih.gov

The C-terminal Phenylalanine (Phe) residue is exceptionally critical for the high biological activity of fNle-Leu-Phe and related peptides. researchgate.net The position of Phe in the sequence is paramount; its presence at the C-terminus of a tripeptide confers a level of activity far greater than when it is placed in the central position. researchgate.net This specificity suggests a highly defined binding pocket in the receptor that accommodates the Phe residue.

The aromatic side chain of phenylalanine is a key feature for this interaction. Furthermore, modifications to the C-terminal carboxyl group of Phe have a profound impact on activity. researchgate.net Esterification of the carboxyl group, for example to a benzyl (B1604629) ester, has been shown to uniformly increase the potency of tripeptide analogues, in some cases by over 500-fold compared to their free acid counterparts. researchgate.net Conversely, removal of the free carboxyl group, as in the case of CHO-Met-Leu-β-phenethylamine, leads to a relatively inactive compound. researchgate.net This indicates a specific interaction, possibly involving the carbonyl of the phenylalanine residue, with the receptor. nih.gov

Table 2: Effect of C-Terminal Modifications

| Analogue | Modification | Effect on Activity | Reference |

|---|---|---|---|

| CHO-Met-Leu-Phe-OH | Standard free carboxyl | Baseline high activity | researchgate.net |

| CHO-Met-Leu-Phe-Benzyl Ester | Esterification of C-terminus | Potency increased 12-533 fold | researchgate.net |

| CHO-Met-Leu-β-phenethylamine | Removal of carboxyl group | Relatively inactive | researchgate.net |

| HCO-Xaa-Leu-ΔzPhe-OMe | Replacement of Phe with didehydrophenylalanine | Loss of biological activity | researchgate.net |

Role of the Leucine (Leu) Residue in the Central Position

Impact of Peptide Length and Amino Acid Substitutions on Receptor Binding and Efficacy

While the tripeptide sequence represents a core motif for high-affinity binding, the length of the peptide chain and substitutions beyond the first three residues can significantly modulate receptor binding and efficacy. Extending the peptide can lead to analogues with equal or even greater potency. A prominent example is the synthetic hexapeptide this compound-Nle-Tyr-Lys (fNLFNYK), which is a highly potent FPR1 agonist widely used in binding and functional assays. vulcanchem.comnih.govresearchgate.net This compound retains full biological activity and high affinity, demonstrating that the receptor can accommodate larger peptides. vulcanchem.comportlandpress.com

The nature of the additional amino acids is critical. In fNLFNYK, the addition of another norleucine, a tyrosine (which can be radioiodinated for binding studies), and a charged lysine (B10760008) residue results in a powerful research tool. vulcanchem.comportlandpress.com Similarly, dimeric analogues, where two fMLP units are linked together by a spacer, have been shown to have a much higher affinity for formyl peptide receptors than the monomeric parent compound. nih.gov The affinity and potency of these dimeric peptides are often dependent on the length of the amino acid spacer connecting the two units. nih.gov

Design and Characterization of this compound Analogues

The foundational knowledge of SAR for fMLP and fNle-Leu-Phe has driven the design and synthesis of a vast array of analogues for various research purposes. nih.govresearchgate.net Synthesis is typically achieved using well-established methods like solid-phase peptide synthesis (SPPS), which allows for precise control over the amino acid sequence and modifications. vulcanchem.com

Key objectives in the design of analogues include:

Enhancing Stability: As discussed, replacing Met with Nle is a prime example of designing a more chemically stable agonist. vulcanchem.com

Developing Probes: Fluorescently labeled analogues, such as this compound-Nle-Tyr-Lys-fluorescein, have been created to visualize and quantify receptor binding and internalization using techniques like flow cytometry. nih.govwikigenes.org Similarly, radioiodinated versions are invaluable for receptor-binding studies. vulcanchem.com

Improving Potency and Selectivity: Dimeric peptides and peptides with modified C-termini have been synthesized to achieve higher receptor affinity. researchgate.netnih.gov By subtly altering the structure, analogues can be designed to preferentially target different FPR isoforms.

Creating Peptidomimetics: To overcome the limitations of natural peptides (e.g., degradation by peptidases), non-peptide molecules that mimic the structure and function of fMLP have been designed. researchgate.netnih.gov For instance, "AApeptides" have been synthesized that successfully activate FPR1, demonstrating that the essential pharmacophore can be replicated in a non-natural backbone. nih.gov

The characterization of these synthetic analogues involves a battery of in vitro assays, including competitive receptor binding assays, calcium mobilization, chemotaxis assays, and measurement of cellular responses like superoxide production or lysosomal enzyme release. nih.govnih.gov These studies confirm the compound's activity profile and its utility as a specific agonist or antagonist for formyl peptide receptors.

Development of Agonistic N-Formyl Peptide Analogues

The development of agonistic analogues of fNle-Leu-Phe has been guided by systematic modifications of its peptide structure. The prototypical N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF), has been a benchmark for these studies, demonstrating high potency in inducing neutrophil chemotaxis. unifi.it The substitution of methionine with norleucine (Nle) in fNle-Leu-Phe enhances the peptide's stability against oxidation, a significant advantage for research applications. vulcanchem.com

Early research established the critical role of the N-formyl group for high agonistic activity. Peptides lacking this group, such as Met-Leu-Phe, exhibit a drastic reduction in potency, by as much as two to five orders of magnitude. unifi.it While the N-formyl group is a key determinant, other N-terminal modifications can also yield potent agonists. For instance, N-acetylated peptides like Ac-Met-Nle-Leu-Phe-Phe have been shown to be highly potent at the human formyl peptide receptor 1 (FPR1). nih.gov

Further modifications have involved extending the peptide chain. One of the most potent synthetic agonists developed is the hexapeptide this compound-Nle-Tyr-Lys (fNLFNYK). This analogue demonstrates an exceptionally high affinity for FPRs, with an EC50 for stimulating chemotaxis in human neutrophils of approximately 0.4-0.5 nM. vulcanchem.com The addition of the Nle-Tyr-Lys sequence significantly enhances the peptide's potency and provides a site for radioiodination without compromising its biological activity. vulcanchem.comnih.gov

The specificity and potency of these analogues are highly dependent on the amino acid sequence and their positions within the peptide chain. For example, the high activity conferred by a C-terminal phenylalanine is a notable feature. The introduction of unnatural amino acids has also been explored to create novel chemoattractants with enhanced properties, such as resistance to proteolysis.

Below is a table summarizing the activity of various agonistic analogues:

| Compound Name | Structure | Biological Activity | Potency (EC50/pEC50) |

| N-formyl-Met-Leu-Phe (fMLF) | f-Met-Leu-Phe | Chemotaxis | pEC50 = 10.15 nih.gov |

| Met-Leu-Phe | Met-Leu-Phe | Chemotaxis | pEC50 = 6.17 nih.gov |

| N-acetyl-Met-Leu-Phe | Ac-Met-Leu-Phe | Chemotaxis | pEC50 = 6.70 nih.gov |

| This compound-Nle-Tyr-Lys (fNLFNYK) | f-Nle-Leu-Phe-Nle-Tyr-Lys | Chemotaxis | ~0.4-0.5 nM vulcanchem.com |

| N-acetyl-Met-Nle-Leu-Phe-Phe | Ac-Met-Nle-Leu-Phe-Phe | Ca2+ flux | pEC50 = 10.00 nih.gov |

Synthesis and Evaluation of Formyl Peptide Receptor Antagonists

The development of antagonists for FPRs has been a key area of research, providing valuable tools to study the physiological roles of these receptors and as potential therapeutic agents. A primary strategy for converting an agonist into an antagonist has been the modification of the N-terminus of the peptide.

A significant breakthrough in this area was the discovery that replacing the N-formyl group of fMLF with a bulky tert-butyloxycarbonyl (t-Boc) group results in a compound, Boc-Met-Leu-Phe (Boc-MLF), that acts as a competitive antagonist. unifi.it This modification prevents the receptor activation while still allowing the peptide to bind to the receptor. Similarly, other N-terminal modifications, such as the use of an N-isobutyloxycarbonyl group, have also yielded antagonists. nih.gov

Further development led to the synthesis of more potent and specific antagonists. The pentapeptide tert-butyloxycarbonyl-Phe(D)-Leu-Phe(D)-Leu-Phe (Boc-FLFLF) is a notable example of a potent antagonist. acs.org Non-peptide antagonists have also been developed, such as certain quinazolinone derivatives. For instance, Quin-C7 has been identified as a pure antagonist for the formyl peptide receptor-like 1 (FPRL1), a subtype of the formyl peptide receptor family.

Cyclosporins, such as Cyclosporin H, have also been identified as selective antagonists for human FPR1. nih.gov These compounds inhibit fMLF-induced cellular responses, including chemotaxis and calcium mobilization. nih.gov

The following table provides examples of formyl peptide receptor antagonists and their activities:

| Compound Name | Structure/Class | Biological Activity | Potency (IC50/pIC50) |

| N-tert-butyloxycarbonyl-Met-Leu-Phe (Boc-MLF) | Boc-Met-Leu-Phe | Enzyme Release Antagonist | pIC50 = 6.19 nih.gov |

| N-iso-butyloxycarbonyl-Met-Leu-Phe | iBoc-Met-Leu-Phe | O2- Production Antagonist | pIC50 = 6.60 nih.gov |

| tert-butyloxycarbonyl-Phe(D)-Leu-Phe(D)-Leu-Phe (Boc-FLFLF) | Boc-Phe(D)-Leu-Phe(D)-Leu-Phe | FPR Antagonist | - |

| Cyclosporin H | Cyclosporin | FPR1 Antagonist | - |

| Quin-C7 | Quinazolinone derivative | FPRL1 Antagonist | - |

Fluorescent and Radiolabeled Probes Derived from this compound

The development of fluorescent and radiolabeled probes based on fNle-Leu-Phe and its analogues has been instrumental in the characterization of FPRs. These probes have enabled detailed studies of receptor binding, distribution, and dynamics on the cell surface.

Radiolabeled probes were among the first tools used to identify and characterize FPRs. An early example is the tritiated peptide, f-Nle-Leu-[3H]Phe (fNL[3H]P), which was used to demonstrate a high-affinity binding site for formylated peptides on rabbit neutrophils. vulcanchem.com The highly potent agonist, this compound-Nle-Tyr-Lys (fNLFNYK), was designed to be easily iodinated on its tyrosine residue, creating a radio-iodinated probe that retains full biological activity. unifi.itnih.gov This has been invaluable for receptor binding assays.

Fluorescently labeled probes have allowed for the visualization of receptor distribution and trafficking in living cells. The hexapeptide fNLFNYK has been conjugated with fluorescein (B123965) isothiocyanate (FITC) to create a fluorescent agonist probe. researchgate.net This probe, often referred to as fNLFNYK-FITC, has been widely used in flow cytometry and fluorescence microscopy to study receptor expression, internalization, and clustering. acs.orgnih.govresearchgate.net

In addition to agonist probes, fluorescently labeled antagonists have also been developed. For example, a fluorescent version of the antagonist Boc-FLFLF has been used to compare the distribution and lateral mobility of activated versus non-activated N-formyl peptide receptors on neutrophils. acs.org These studies have revealed that agonist binding induces receptor clustering and immobilization in the cell membrane prior to internalization. acs.org

The table below lists some of the key probes derived from this compound and their applications:

| Probe Name | Type | Label | Application |

| f-Nle-Leu-[3H]Phe (fNL[3H]P) | Radiolabeled Agonist | Tritium ([3H]) | Receptor binding assays vulcanchem.com |

| Iodinated fNLFNYK | Radiolabeled Agonist | Iodine-125 (B85253) (125I) | Receptor binding and uptake studies unifi.itnih.gov |

| fNLFNYK-FITC | Fluorescent Agonist | Fluorescein (FITC) | Flow cytometry, fluorescence microscopy nih.govresearchgate.net |

| Fluorescent Boc-FLFLF | Fluorescent Antagonist | - | Studying receptor distribution and mobility acs.org |

Advanced Methodologies and Experimental Models in N Formyl Nle Leu Phe Research

Synthetic Approaches for N-Formyl-Nle-Leu-Phe and Derivatives

The creation of fNle-Leu-Phe and its modified versions for research purposes is primarily achieved through controlled, stepwise chemical synthesis.

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing fNle-Leu-Phe and its derivatives. vulcanchem.com This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. vulcanchem.comdiva-portal.org The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus is a common strategy. nih.govbeilstein-journals.org

The general SPPS process for a formylated peptide involves several key stages:

Resin Preparation : The synthesis begins with a resin pre-loaded with the C-terminal amino acid. nih.govresearchgate.net

Deprotection : The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine group. nih.govresearchgate.netresearchgate.net

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine. nih.govresearchgate.netresearchgate.net This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence. nih.govresearchgate.net

On-Resin N-Formylation : After the final amino acid is coupled and its N-terminal Fmoc group is removed, the formyl group is introduced. nih.govresearchgate.net A common method involves using a formylating reagent prepared by reacting formic acid with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.netresearchgate.net This reaction is often performed overnight at low temperatures (e.g., 4°C) to enhance yield and prevent the decomposition of formic acid. nih.govresearchgate.net More rapid, one-pot methods have also been developed using reagents like acetic anhydride (B1165640) with formic acid and pyridine. chemistryviews.org

Cleavage and Deprotection : Finally, the completed, N-formylated peptide is cleaved from the solid resin support, and any remaining amino acid side-chain protecting groups are removed. nih.govresearchgate.net This is typically accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). nih.govresearchgate.netresearchgate.net

This SPPS approach simplifies the purification of intermediates and allows for the efficient synthesis of complex peptides with specific modifications, yielding high-purity products after final purification by high-performance liquid chromatography (HPLC). diva-portal.orgbeilstein-journals.orgresearchgate.net

Isotopic labeling is a powerful tool for investigating the structure, dynamics, and mechanism of action of fNle-Leu-Phe. By incorporating isotopes, researchers can track the peptide in various biological and biophysical assays.

Common labeling strategies include:

Fluorescent Labeling : Attaching a fluorescent molecule (fluorophore) to the peptide allows for its visualization in live cells and quantification in binding assays. A widely used fluorescent derivative is this compound-Nle-Tyr-Lys-fluorescein (fNLFNYK-fluorescein). capes.gov.brnih.govresearchgate.netnih.govacs.org This probe is used in flow cytometry to study receptor binding and competition, as well as in live-cell imaging to observe receptor internalization and trafficking. capes.gov.brnih.govaai.orgbiologists.comresearchgate.net Other fluorophores, such as tetramethylrhodamine, have also been employed. pnas.org

Radiolabeling : Introducing a radioactive isotope allows for highly sensitive detection in binding assays and in vivo imaging. Peptides can be labeled with iodine-125 (B85253) (¹²⁵I) on a tyrosine residue, a technique used to create high-specific-activity radioligands for receptor binding studies. pnas.org Another approach involves chelating a metallic radioisotope like technetium-99m (⁹⁹mTc) to the peptide, enabling the imaging of inflammation sites in vivo. nih.gov

Stable Isotope Labeling : Incorporating non-radioactive heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into the peptide backbone is essential for nuclear magnetic resonance (NMR) spectroscopy. beilstein-journals.org Fully ¹³C/¹⁵N-labeled N-formyl-Met-Leu-Phe has been synthesized and used as a standard for setting up solid-state NMR experiments, which can provide detailed information about the peptide's conformation and dynamics when bound to its receptor. beilstein-journals.org

These labeling strategies are crucial for elucidating the molecular interactions and cellular consequences of receptor engagement by fNle-Leu-Phe and its analogs.

Table 1: Isotopic Labeling Strategies in fNle-Leu-Phe Research

| Labeling Strategy | Isotope/Probe | Typical Application | Key Findings/Purpose | References |

|---|---|---|---|---|

| Fluorescent Labeling | Fluorescein (B123965) (e.g., fNLFNYK-FITC) | Flow Cytometry, Confocal Microscopy, Live-Cell Imaging | Quantify receptor binding, visualize receptor internalization and trafficking dynamics. | capes.gov.br, nih.gov, aai.org, biologists.com |

| Radiolabeling | Iodine-125 (¹²⁵I) | Radioligand Binding Assays | Determine receptor affinity (Kd) and number of binding sites (Bmax). | pnas.org |

| Radiolabeling | Technetium-99m (⁹⁹mTc) | In Vivo Radionuclide Imaging | Image sites of inflammation by targeting chemoattractant receptors on leukocytes. | nih.gov |

| Stable Isotope Labeling | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Solid-State NMR Spectroscopy | Study peptide conformation, spin dynamics, and ligand-receptor interactions at an atomic level. | , beilstein-journals.org |

Solid-Phase Peptide Synthesis Techniques for Complex Peptide Construction

In Vitro and Ex Vivo Functional Assays

To understand the biological effects of fNle-Leu-Phe, a variety of functional assays are performed using isolated immune cells, primarily neutrophils.

Chemotaxis, the directed migration of cells along a chemical gradient, is a primary function induced by fNle-Leu-Phe. acs.org The Boyden chamber assay is a classic and widely used method for quantifying this response. pnas.orgplos.orgresearchgate.net

The assay utilizes a chamber divided into two compartments by a microporous membrane. researchgate.net

A solution containing the chemoattractant, such as fNle-Leu-Phe or its analog fMLP, is placed in the lower compartment. researchgate.net

A suspension of neutrophils is placed in the upper compartment. researchgate.net

The chemoattractant diffuses through the pores of the membrane, establishing a concentration gradient. researchgate.net

Cells migrate through the pores towards the higher concentration of the chemoattractant in the lower chamber. researchgate.net

After a specific incubation time, the number of cells that have successfully migrated to the lower side of the membrane is quantified, providing a measure of the chemotactic response. plos.org

Studies using this method have demonstrated that neutrophils exhibit a robust chemotactic response to N-formyl peptides. pnas.orgplos.orgnih.gov Other techniques to study chemotaxis include the Zigmond chamber, which allows for direct observation of cell migration in a stable gradient, and microfluidic devices that enable the analysis of cell migration in precisely controlled gradient environments. nih.gov

Table 2: Example Data from a Neutrophil Chemotaxis Assay (Boyden Chamber)

| Condition | Chemoattractant | Chemotactic Index (Fold increase over control) | Significance |

|---|---|---|---|

| Control | Buffer only | 1.0 | N/A |

| Test | 10 nM fMLP | 15.2 | p < 0.001 |

| Test | 100 nM fMLP | 25.6 | p < 0.001 |

This table presents hypothetical data representative of typical results from Boyden chamber assays, illustrating the dose-dependent chemotactic response of neutrophils to a formyl peptide.

Upon stimulation with fNle-Leu-Phe, neutrophils become activated, leading to a respiratory burst and the release of granular contents (degranulation).

Reactive Oxygen Species (ROS) Production : The respiratory burst involves the rapid production of ROS, which is a key bactericidal mechanism. frontiersin.org ROS production can be measured using fluorescent probes like dihydrorhodamine 123 (DHR 123). frontiersin.org In its non-fluorescent state, DHR 123 is taken up by cells; upon oxidation by ROS, it is converted to the highly fluorescent rhodamine 123, and the increase in fluorescence, measured by flow cytometry, is proportional to the amount of ROS produced. frontiersin.orgresearchgate.net

Degranulation : Neutrophils contain different types of granules (azurophilic, specific, gelatinase) filled with enzymes and other proteins. nih.gov Degranulation is the process of fusing these granules with the plasma membrane to release their contents. nih.gov This can be assessed in several ways:

Enzyme Release : Measuring the activity of released enzymes, such as elastase or myeloperoxidase (MPO), in the cell supernatant is a common method. nih.govnih.govresearchgate.net

Surface Marker Expression : When granules fuse with the plasma membrane, proteins embedded in the granule membrane become exposed on the cell surface. nih.gov Flow cytometry can be used to quantify the increased surface expression of markers like CD11b (from gelatinase and specific granules), CD63 (from azurophilic granules), and CD66b (from specific granules), and the decreased expression (shedding) of L-selectin (CD62L). researchgate.netresearchgate.net For instance, the N-formyl peptide fNLF is known to increase the expression of CD11b and CD10 while downregulating CD62L. researchgate.net

Live cell imaging techniques allow for the real-time visualization of cellular and molecular events that occur within individual neutrophils following stimulation with fNle-Leu-Phe.

Intracellular Calcium Mobilization : Binding of fNle-Leu-Phe to its receptor triggers a rapid, transient increase in the concentration of cytosolic free calcium ([Ca²⁺]i), a critical second messenger. diva-portal.orgoup.com This can be visualized using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-3. diva-portal.orgoup.com Cells are loaded with the dye, and upon stimulation, changes in fluorescence intensity or ratio are recorded using fluorescence microscopy, revealing the kinetics and magnitude of the calcium signal. diva-portal.org

Receptor Trafficking and Cell Migration : By using fluorescently labeled ligands like fNLFNYK–fluorescein, researchers can directly observe the behavior of the ligand-receptor complex on the cell surface. biologists.comnih.gov Confocal microscopy and time-lapse videomicroscopy can track the clustering and internalization of receptors from the plasma membrane. biologists.comresearchgate.net These techniques also allow for the detailed analysis of cell polarity, morphological changes, and migration speed and directionality as cells move along a chemoattractant gradient. nih.govpnas.org

These advanced imaging methods provide crucial spatio-temporal information, linking initial receptor binding to the downstream signaling cascades and functional responses of the cell.

Measurement of Cellular Activation Markers (e.g., ROS, Degranulation)

Receptor Binding and Biophysical Characterization Techniques

The study of this compound and its interaction with its primary target, the Formyl Peptide Receptor 1 (FPR1), employs a variety of sophisticated techniques to elucidate binding affinities, receptor structure, and dynamics. nih.govnih.gov These methods are crucial for understanding the initial events of ligand-receptor interaction that trigger downstream cellular responses.

Radioligand and Fluorescent Ligand Competition Binding Assays

Radioligand and fluorescent ligand competition binding assays are fundamental techniques to characterize the binding of ligands like this compound to FPR1. These assays determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibitory concentration, IC50) of unlabeled ligands by measuring their ability to compete with a labeled ligand for receptor binding.

Radioligand Binding Assays:

Historically, radiolabeled ligands have been instrumental in FPR1 research. A commonly used radioligand is a tritiated version of fMLF ([3H]fMLF) or radioiodinated synthetic peptides like 125I-labeled this compound-Nle-Tyr-Lys. nih.govaai.org In these assays, cells or membranes expressing FPR1 are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, such as this compound. The amount of bound radioactivity is then measured, typically after separating the bound from the free radioligand by filtration.

For instance, studies on rat peritoneal neutrophils using 125I-labeled this compound-Nle-Tyr-Lys hexapeptide determined an average of approximately 67,000 receptors per cell with a dissociation constant (Kd) of 0.41 nM. nih.gov Competitive binding experiments with this radioligand showed that N-Formyl-Met-Leu-Phe (fMLP) was a potent inhibitor of binding. nih.gov

Fluorescent Ligand Competition Binding Assays:

With the advent of more sensitive detection methods, fluorescently labeled ligands have become increasingly popular. These offer a safer alternative to radioligands and are amenable to high-throughput screening and flow cytometry applications. whiterose.ac.uk A widely used fluorescent probe is this compound-Nle-Tyr-Lys-fluorescein (fNLFNYK-FITC) or similar peptides conjugated to other fluorophores like TAMRA. nih.govrsc.orgnih.gov

In a typical assay, cells expressing FPR1 are incubated with the fluorescent ligand and a competitor. The resulting fluorescence intensity, which is proportional to the amount of bound fluorescent ligand, is measured. These assays have been used to determine the binding affinities of various compounds, including pyrazolidinone carboxamide derivatives, which were found to inhibit the binding of a fluorescent analogue of fMLF in a dose-dependent manner. acs.org

| Ligand | Receptor/Cell Type | Assay Type | Key Findings |

| ¹²⁵I-labeled this compound-Nle-Tyr-Lys | Rat Peritoneal Neutrophils | Radioligand Binding | ~67,000 receptors/cell; Kd = 0.41 nM nih.gov |

| ¹²⁵I-labeled this compound-Nle-Tyr-Lys | Human Neutrophils | Radioligand Binding | Receptor molecular weight of 55-70 kDa nih.gov |

| [³H]fMLF | RBL-FPR cells | Radioligand Competition | Cyclosporin A and 2HCsA displaced bound radioligand with IC₅₀ values of 1.8 and 1.7 µM, respectively aai.org |

| Fluorescein-labeled this compound-Nle-Tyr-Lys | FHL 124 cells (Lens Epithelial) | Fluorescent Ligand Saturation Binding | ~2,500 specific binding sites/cell ; Kd ~ 0.5 nM nih.gov |

| Fluorescein-labeled this compound-Nle-Tyr-Lys | Human Neutrophils | Fluorescent Ligand Saturation Binding | ~40,000 sites/cell ; Kd = 3.2 nM nih.gov |

| This compound-Nle-Tyr-Lys (fNLFNYK) | Neutrophils | Fluorescent Ligand Competition | Pyrazolidinone carboxamide derivatives inhibited fluorescent intensity with IC₅₀ values in the micromolar range acs.org |

Receptor Cross-Linking and Electrophoretic Analysis

Affinity cross-linking is a powerful technique used to identify and characterize the molecular weight of receptors in their native environment. nih.gov This method involves covalently attaching a ligand, often a radiolabeled or photo-reactive derivative of this compound, to its receptor. nih.gov

The process typically involves three main approaches:

Chemical Cross-linking: Using bifunctional reagents like dimethyl suberimidate or glutaraldehyde (B144438) to link the bound ligand to the receptor. nih.govnih.gov

Photoaffinity Labeling: Employing a ligand derivative containing a photo-activatable group (e.g., an azido (B1232118) group) that, upon UV irradiation, forms a covalent bond with the receptor. nih.gov

Spontaneous Reaction: Using a ligand derivative with a reactive group (e.g., bromoacetyl) that spontaneously forms a covalent bond with a nearby nucleophilic residue on the receptor. nih.gov

Following cross-linking, the cell membranes are solubilized, and the receptor-ligand complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized, typically by autoradiography if a radiolabeled ligand was used. nih.govnih.gov

Studies using a 125I-labeled this compound-Nle-Tyr-Lys derivative and cross-linking agents have successfully identified the FPR1 on human neutrophils as a polypeptide with an apparent molecular weight of 55,000 to 70,000 Daltons. nih.gov Further studies using glutaraldehyde for cross-linking on rat and human neutrophils revealed major complexes of 85-kDa and 62-kDa, respectively, and minor, larger complexes that may represent receptor dimers or receptor-G-protein associations. nih.gov These experiments also demonstrated that the size difference between the rat and human receptors is likely due to variations in glycosylation. tandfonline.com

Spectroscopic Methods for Conformational Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the three-dimensional structure and dynamics of peptides like this compound in solution. ripublication.com While X-ray crystallography provides high-resolution structures in the solid state, NMR offers insights into the conformational flexibility of peptides in a more physiologically relevant environment. ripublication.comias.ac.in

¹H-NMR studies on N-formyl peptides can reveal the presence of specific folded conformations, such as β-turns, which may be important for biological activity. ripublication.commdpi.com By analyzing parameters like chemical shifts (δ), coupling constants (J), and the temperature dependence of NH proton chemical shifts, researchers can deduce the presence of intramolecular hydrogen bonds that stabilize these folded structures. ripublication.com For example, studies on N-for-Tyr-Cis-Ala-Leu-OMe in CDCl3 have highlighted the importance of folded conformations for the activity of chemotactic peptides. ripublication.com However, for the parent peptide formyl-Met-Leu-Phe-OMe, NMR studies have not identified a single, common structure that explains its biological activity, suggesting it can adopt multiple conformations. mdpi.com

Advanced Microscopy Techniques for Receptor Localization and Dynamics (e.g., Confocal Microscopy, FRAP)

Advanced microscopy techniques are essential for visualizing the localization and dynamic behavior of FPR1 on the surface of living cells upon binding of ligands like this compound.

Confocal Microscopy: This technique provides high-resolution optical images with depth selectivity, allowing for the clear visualization of fluorescently labeled ligands bound to receptors on the cell membrane and their subsequent internalization. rsc.org For example, HEK293T cells transfected with FPR1 and incubated with a fluorescent probe showed clear fluorescent signals on the cell membrane. rsc.org Upon warming to 37°C, the fluorescence was observed to move into the cytosol, indicating receptor-mediated internalization. rsc.orgnih.gov Confocal microscopy has also been used to show that in some cell types, like human lens epithelial cells, FPR1 resists agonist-induced internalization, unlike in neutrophils. nih.gov

Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to study the lateral mobility of receptors in the plasma membrane. In a FRAP experiment, a fluorescently labeled ligand is bound to the receptors, and then a small area of the cell surface is irreversibly photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area, due to the movement of unbleached receptor-ligand complexes from surrounding areas, provides information about the diffusion coefficient and the mobile fraction of the receptors.

Studies using a fluorescent agonist, formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fnLLFnLYK), and a fluorescent antagonist on human neutrophils have used FRAP to investigate receptor mobility. nih.gov These experiments revealed that agonist-bound receptors have a significantly lower mobile fraction compared to antagonist-bound receptors, suggesting that activated receptors aggregate and become immobilized on the plasma membrane before they are internalized. nih.govnih.gov

Cellular and Molecular Models for this compound Studies

To investigate the biological effects of this compound, researchers utilize various cellular and molecular models that endogenously or exogenously express the formyl peptide receptors. frontiersin.orgpnas.org

Primary Phagocytic Cells (Neutrophils, Macrophages)

Primary phagocytic cells, such as neutrophils and macrophages, are the most physiologically relevant models for studying the effects of this compound. frontiersin.orgpnas.org These cells are key players in the innate immune system and are the first responders to sites of bacterial infection and tissue injury. acs.orgfrontiersin.org They express high levels of FPR1 and respond to N-formyl peptides with a variety of functional outputs. acs.orgfrontiersin.org

Neutrophils: Human neutrophils are extensively used to study chemotaxis, degranulation, superoxide (B77818) production, and phagocytosis induced by this compound and its analogues. acs.orgpnas.orgmolbiolcell.org For example, the prototypical formyl peptide, N-formyl-Met-Leu-Phe (fMLF), induces chemotaxis at subnanomolar concentrations, while higher concentrations stimulate bactericidal functions like degranulation and superoxide production. pnas.org Studies on mouse neutrophils have shown that those lacking formyl peptide receptors are defective in the phagocytosis of E. coli and beads coated with fMLP, demonstrating the direct role of FPRs in this process. molbiolcell.org

Macrophages: Alveolar macrophages have also been used to study the signaling pathways activated by N-formyl peptides. For instance, research has shown that agonists like this compound can stimulate phosphatidylinositol turnover, calcium mobilization, and protein kinase C activation in guinea pig alveolar macrophages. nih.gov

The use of these primary cells provides a direct understanding of how this compound modulates the functions of the primary effector cells of the innate immune response.

Immortalized Myeloid Cell Lines (HL-60, THP-1)

Immortalized myeloid cell lines, such as the human promyelocytic leukemia cell line HL-60 and the human monocytic leukemia cell line THP-1, serve as crucial and widely used models for studying the effects of this compound. These cell lines can be cultured in large quantities and, importantly, can be differentiated into cells that closely resemble mature neutrophils and monocytes, respectively, providing a consistent and reproducible system for experimental analysis.

The HL-60 cell line is particularly valuable for its ability to differentiate into a neutrophil-like phenotype upon treatment with agents like dimethyl sulfoxide (B87167) (DMSO). Differentiated HL-60 cells express functional formyl peptide receptors (FPRs) and exhibit many of the hallmark responses of primary neutrophils to this compound and related peptides. nih.govresearchgate.net Research using these cells has been instrumental in elucidating key aspects of FPR-mediated signaling. For instance, studies have shown that only a subpopulation of undifferentiated HL-60 cells expresses the formyl peptide receptor, and this expression increases significantly upon differentiation, correlating with the acquisition of a chemotactic response to formyl peptides. nih.govresearchgate.netnih.gov

Key research findings using HL-60 cells include the characterization of receptor binding kinetics, internalization, and processing. genscript.com Upon binding this compound analogues, the receptor is rapidly internalized. genscript.com Furthermore, these cells have been used to investigate the downstream signaling pathways activated by the peptide, such as the metabolism of arachidonic acid and the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating the switch between directional and circuitous migration. researchgate.netnih.gov

The THP-1 cell line , which can be differentiated into macrophage-like cells, provides a model to study the responses of monocytes to this compound. These cells are used in assays to measure cytokine release, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in response to stimulation with the peptide. portlandpress.com THP-1 cells are also extensively used in receptor binding assays to screen for and characterize FPR1 antagonists. aai.orgdntb.gov.uapnas.org For example, studies have employed differentiated THP-1 cells to demonstrate how certain compounds can inhibit the binding of fluorescently labeled N-formyl peptides to FPR1 and subsequently block downstream events like calcium mobilization. dntb.gov.uapnas.org

Table 1: Research Applications of HL-60 and THP-1 Cells in this compound Studies

| Cell Line | Differentiated Phenotype | Key Research Areas for this compound | Example Findings | Citations |

|---|---|---|---|---|

| HL-60 | Neutrophil-like | Chemotaxis, Receptor Binding & Internalization, Signal Transduction (e.g., ERK, Arachidonic Acid Metabolism) | Increased receptor expression and chemotaxis post-differentiation. nih.govresearchgate.netnih.gov Characterization of receptor internalization kinetics (t1/2 ≈ 3.2 min at 37°C). genscript.com | nih.govresearchgate.netnih.govgenscript.comresearchgate.netnih.gov |

| THP-1 | Monocyte/Macrophage-like | Cytokine Release (TNF-α, IL-1β), Receptor Binding Assays, FPR1 Antagonist Screening, Calcium Mobilization | Stimulation with this compound induces TNF-α release. portlandpress.com Used to show competitive inhibition of fluorescent peptide binding to FPR1 by antagonists. aai.orgdntb.gov.uapnas.org | portlandpress.comaai.orgdntb.gov.uapnas.orgmdpi.com |

Enucleated Cell Models (Cytoplasts) for Receptor Dynamics

To investigate the cellular processes that are independent of the nucleus and gene transcription, researchers employ enucleated cell models, known as cytoplasts. These are essentially cells from which the nucleus has been removed, leaving behind the cytoplasm and the plasma membrane. Neutrophil cytoplasts are particularly valuable for studying the immediate, membrane-proximal events following receptor activation by ligands like this compound.

By preparing cytoplasts from human neutrophils, scientists can examine receptor dynamics, cytoskeletal activation, and signal transduction in a system where these processes cannot be influenced by new protein synthesis. nih.gov Studies using cytoplasts stimulated with a fluoresceinated derivative of this compound have yielded significant insights. nih.govaai.org

Key findings from research with neutrophil cytoplasts include:

Receptor Function: Cytoplasts retain formyl peptide receptors with the same surface density, binding constants, and dissociation kinetics as intact neutrophils. nih.gov This demonstrates that the initial ligand-receptor interaction is independent of the nucleus.

Receptor Internalization: Cytoplasts are capable of internalizing the bound peptide-receptor complex, indicating that the machinery for endocytosis is fully contained within the cytoplasm and plasma membrane. nih.gov Approximately 30% of the bound peptide can be internalized within 3 minutes. nih.gov

Cytoskeletal Activation: The peptide can trigger filamentous actin polymerization in cytoplasts with dose-response characteristics similar to those of whole cells. nih.gov This response is crucial for cell motility and demonstrates that the signaling pathway from the receptor to the cytoskeleton is intact in the absence of the nucleus.

Calcium Signaling: Cytoplasts exhibit a calcium response to the peptide with a similar effective dose (ED50) as intact cells, although the magnitude of the calcium increase is about half. nih.gov This indicates that the necessary components for calcium release from intracellular stores are present and functional in the cytoplasm.

These experiments with enucleated neutrophils have been fundamental in establishing that the early events in neutrophil activation by this compound—from receptor binding and conformational changes to cytoskeletal rearrangement and calcium signaling—are controlled by pre-existing components within the cytoplasm. nih.govaai.org

Translational and Future Research Directions for N Formyl Nle Leu Phe

N-Formyl-Nle-Leu-Phe as a Probe for Innate Immune Signaling Pathways

This compound and its elongated derivatives serve as invaluable molecular probes for dissecting the signaling pathways of the innate immune system, primarily through their interaction with Formyl Peptide Receptors (FPRs). vulcanchem.commedchemexpress.com These G protein-coupled receptors are predominantly expressed on phagocytic leukocytes and are central to initiating inflammatory responses. karger.comfrontiersin.org